1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- is a chemical compound belonging to the diazepine family Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine and dibutylamine.
Cyclization: The key step involves the cyclization of these starting materials to form the diazepine ring. This can be achieved through a series of nucleophilic substitution reactions.
Functionalization: The ethanol group is introduced through a reaction with an appropriate alcohol derivative, such as ethylene oxide.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different substituents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex diazepine derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may interact with GABA-A receptors in the central nervous system, enhancing inhibitory neurotransmission and producing sedative or anxiolytic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- can be compared with other similar compounds, such as:
1H-1,4-Diazepine-1-carboxylic acid, hexahydro-3-methyl-, phenylmethyl ester: This compound has a carboxylic acid group instead of an ethanol group, leading to different chemical and biological properties.
Etizolam: A thienodiazepine derivative with a thiophene ring, used as an anxiolytic and hypnotic agent.
Brotizolam: Another thienodiazepine with similar pharmacological properties to etizolam but with different chemical structure and potency.
The uniqueness of 1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro- lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity compared to other diazepine derivatives.
Properties
CAS No. |
1351386-30-5 |
---|---|
Molecular Formula |
C16H35N3O |
Molecular Weight |
285.47 g/mol |
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(dibutylamino)propan-2-ol |
InChI |
InChI=1S/C16H35N3O/c1-3-5-10-18(11-6-4-2)14-16(20)15-19-12-7-8-17-9-13-19/h16-17,20H,3-15H2,1-2H3 |
InChI Key |
NEPUOKIEOSGBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN1CCCNCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.